molecular formula C36H27B B14332116 Tri([1,1'-biphenyl]-2-yl)borane CAS No. 103510-65-2

Tri([1,1'-biphenyl]-2-yl)borane

Cat. No.: B14332116
CAS No.: 103510-65-2
M. Wt: 470.4 g/mol
InChI Key: AZVWHWWKSRKBLP-UHFFFAOYSA-N
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Description

Tri([1,1'-biphenyl]-2-yl)borane is a triarylborane compound featuring three ortho-substituted biphenyl groups attached to a central boron atom. Its structure confers unique steric and electronic properties due to the extended π-conjugation of the biphenyl moieties and the spatial arrangement of the substituents. This compound is of interest in organometallic chemistry and materials science, particularly for applications requiring tunable Lewis acidity and steric bulk, such as catalysis or optoelectronic materials .

Properties

CAS No.

103510-65-2

Molecular Formula

C36H27B

Molecular Weight

470.4 g/mol

IUPAC Name

tris(2-phenylphenyl)borane

InChI

InChI=1S/C36H27B/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37(35-26-14-11-23-32(35)29-18-6-2-7-19-29)36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H

InChI Key

AZVWHWWKSRKBLP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing Tri([1,1’-biphenyl]-2-yl)borane involves the reaction of boron trihalides with Grignard reagents. For example, boron trifluoride diethyl etherate can react with phenylmagnesium bromide to form the desired compound:

    BF3O(C2H5)2+3C6H5MgBrB(C6H5)3+3MgBrF+(C2H5)2O\text{BF}_3 \cdot \text{O(C}_2\text{H}_5\text{)}_2 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{B(C}_6\text{H}_5\text{)}_3 + 3 \text{MgBrF} + \text{(C}_2\text{H}_5\text{)}_2\text{O} BF3​⋅O(C2​H5​)2​+3C6​H5​MgBr→B(C6​H5​)3​+3MgBrF+(C2​H5​)2​O

  • Thermal Decomposition: : Another method involves the thermal decomposition of trimethylammonium tetraphenylborate:

    [B(C6H5)4][NH(CH3)3]B(C6H5)3+N(CH3)3+C6H6\text{[B(C}_6\text{H}_5\text{)}_4\text{]}[\text{NH(CH}_3\text{)}_3] \rightarrow \text{B(C}_6\text{H}_5\text{)}_3 + \text{N(CH}_3\text{)}_3 + \text{C}_6\text{H}_6 [B(C6​H5​)4​][NH(CH3​)3​]→B(C6​H5​)3​+N(CH3​)3​+C6​H6​

Industrial Production Methods

Industrial production of Tri([1,1’-biphenyl]-2-yl)borane typically involves large-scale reactions using boron trihalides and Grignard reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tri([1,1’-biphenyl]-2-yl)borane can undergo oxidation reactions, typically forming boronic acids or borates. Common oxidizing agents include hydrogen peroxide and oxygen.

  • Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.

  • Substitution: : The compound can participate in substitution reactions, particularly in the presence of nucleophiles. For example, it can react with halides to form new boron-containing compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Boronic acids, borates.

    Reduction: Simplified boron compounds.

    Substitution: Various boron-containing derivatives.

Scientific Research Applications

Chemistry

Tri([1,1’-biphenyl]-2-yl)borane is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent for synthesizing complex organic molecules.

Biology and Medicine

In biological research, this compound is used as a precursor for boron-containing drugs and diagnostic agents. Its ability to form stable complexes with biomolecules makes it useful in drug design and delivery.

Industry

In the industrial sector, Tri([1,1’-biphenyl]-2-yl)borane is used in the production of polymers and advanced materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.

Mechanism of Action

The mechanism by which Tri([1,1’-biphenyl]-2-yl)borane exerts its effects involves the formation of stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. This property is exploited in catalysis and organic synthesis.

Comparison with Similar Compounds

Triphenylborane (BPh₃)

  • Structure : Three phenyl groups attached to boron.
  • Steric Effects : Lower steric hindrance compared to Tri([1,1'-biphenyl]-2-yl)borane due to the absence of extended biphenyl substituents.
  • Electronic Properties : Strong Lewis acidity owing to minimal electron donation from phenyl groups.
  • Physical Properties : Melting point ≈ 48.5°C; lower molecular weight (244.1 g/mol) compared to this compound .

Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane

  • Structure : Biphenyl groups with methyl substituents at the 2, 3, 5, and 6 positions.
  • Steric Effects : Enhanced steric bulk compared to this compound due to methyl groups, further hindering substrate access to boron.
  • Applications : Likely used in niche catalytic reactions requiring extreme steric protection .

Key Difference : Methyl substituents introduce electron-donating effects, which may counteract the electron-withdrawing nature of biphenyl groups, altering reactivity in cross-coupling or polymerization processes.

Thexylborane (BH₃·THF)

  • Structure : A bulky dialkylborane with a thexyl (2,3-dimethyl-2-butyl) group.
  • Steric Effects : Moderate steric hindrance, optimized for regioselective hydroboration reactions.
  • Electronic Properties : Strong Lewis acidity due to alkyl groups, but less stable than triarylboranes.
  • Applications : Hydroboration of alkenes and alkynes; less versatile in aryl-aryl coupling compared to triarylboranes .

Key Difference : Thexylborane is more reactive in hydroboration but lacks the aromatic stabilization and thermal stability of this compound.

Comparative Data Table

Property This compound Triphenylborane (BPh₃) Tris(2,3,5,6-tetramethylbiphenyl)borane Thexylborane
Molecular Weight (g/mol) ~500 (estimated) 244.1 ~650 (estimated) 85.9 (BH₃)
Lewis Acidity Moderate (sterically shielded) High Low (electron-donating methyl groups) High
Steric Hindrance High Low Very High Moderate
Thermal Stability High (aromatic stabilization) Moderate High Low
Applications Catalysis, materials science General Lewis acid Specialized catalysis Hydroboration

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